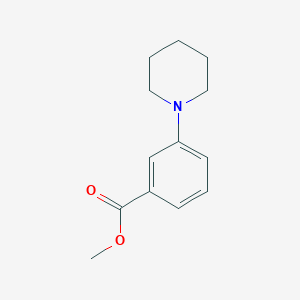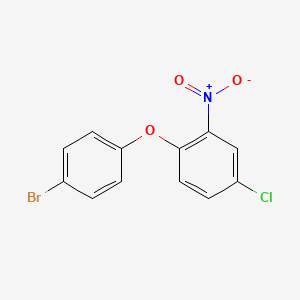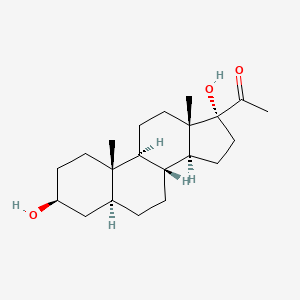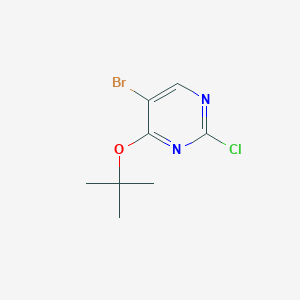
Methyl 3-(piperidin-1-yl)benzoate
Übersicht
Beschreibung
Methyl 3-(piperidin-1-yl)benzoate is a chemical compound with the molecular formula C13H17NO2 . It is a derivative of piperidine, a six-membered heterocyclic amine that is widely used as a building block and reagent in synthesizing organic compounds .
Molecular Structure Analysis
The molecular structure of Methyl 3-(piperidin-1-yl)benzoate has been confirmed by various methods such as 1H NMR, 13C NMR, and X-ray crystallography .Wissenschaftliche Forschungsanwendungen
Molecular Structure Analysis
- Vibrational Spectra and Structure : A study by Taşal et al. (2009) on a similar molecule, 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one, focused on determining its molecular structure, vibrational frequencies, and infrared intensities using both experimental and theoretical methods. This research contributes to the understanding of the molecular characteristics of compounds related to Methyl 3-(piperidin-1-yl)benzoate (Taşal et al., 2009).
Pharmacokinetics and Drug Development
- Pharmacokinetics of Novel Inhibitors : Teffera et al. (2013) investigated the pharmacokinetics of novel anaplastic lymphoma kinase inhibitors, one of which included a component structurally similar to Methyl 3-(piperidin-1-yl)benzoate. Their findings on enzymatic hydrolysis and pharmacokinetic behavior are relevant for understanding the metabolism and systemic clearance of compounds with similar structures (Teffera et al., 2013).
Metabolic Pathways
- Metabolic Fate of Synthetic Compounds : Richter et al. (2022) explored the in vitro metabolic fate of synthetic cannabinoid receptor agonists, including compounds structurally related to Methyl 3-(piperidin-1-yl)benzoate. Their study on the phase I and II metabolites, including enzymatic and non-enzymatic hydrolysis, provides insights into the metabolic pathways of similar compounds (Richter et al., 2022).
Bioactivity and Compound Synthesis
- Synthesis and Bioactivity : Khatiwora et al. (2013) conducted research on the synthesis and bioactivity of novel benzamides and their metal complexes, including compounds with a piperidine moiety similar to Methyl 3-(piperidin-1-yl)benzoate. The study examined the antibacterial activity of these compounds, highlighting the potential of structurally related compounds in antimicrobial applications (Khatiwora et al., 2013).
Synthetic Approaches
- Synthetic Approaches for Selective Agonists : Luo and Naguib (2012) described a synthetic approach for a selective CB2 receptor agonist that includes a piperidin-1-yl-methanone structure, related to Methyl 3-(piperidin-1-yl)benzoate. This study provides valuable information on the synthetic processes and optimization for compounds with similar structural components (Luo & Naguib, 2012).
Zukünftige Richtungen
Piperidine derivatives, including Methyl 3-(piperidin-1-yl)benzoate, are considered important synthetic fragments for designing drugs and have significant potential in the pharmaceutical industry . Future research may focus on the development of fast and cost-effective methods for the synthesis of substituted piperidines and their potential applications in various therapeutic areas .
Eigenschaften
IUPAC Name |
methyl 3-piperidin-1-ylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-16-13(15)11-6-5-7-12(10-11)14-8-3-2-4-9-14/h5-7,10H,2-4,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFFXEJPALDANU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428085 | |
| Record name | 3-Piperidin-1-yl-benzoic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(piperidin-1-yl)benzoate | |
CAS RN |
57489-59-5 | |
| Record name | 3-Piperidin-1-yl-benzoic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Phenylpyrazolo[1,5-a]pyridine](/img/structure/B3053920.png)








![2-(4-aminophenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3053933.png)


